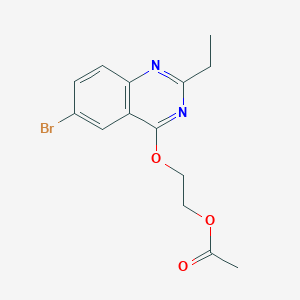
2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a bromo substituent at the 6th position, an ethyl group at the 2nd position, and an ethoxy group linked to an acetate moiety at the 4th position of the quinazoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate typically involves the following steps:
Bromination: The starting material, 2-ethylquinazoline, is brominated at the 6th position using bromine in acetic acid or chloroform.
Etherification: The brominated product is then reacted with ethylene glycol in the presence of a base such as potassium carbonate to form the ethoxy derivative.
Acetylation: Finally, the ethoxy derivative is acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The quinazoline ring can be reduced to a dihydroquinazoline using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Nucleophilic Substitution: Substituted quinazoline derivatives.
Oxidation: Quinazoline-2-carboxylic acid derivatives.
Reduction: Dihydroquinazoline derivatives.
科学的研究の応用
2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-((6-Chloro-2-ethylquinazolin-4-yl)oxy)ethyl acetate: Similar structure but with a chloro substituent instead of bromo.
2-((6-Methyl-2-ethylquinazolin-4-yl)oxy)ethyl acetate: Similar structure but with a methyl substituent instead of bromo.
2-((6-Fluoro-2-ethylquinazolin-4-yl)oxy)ethyl acetate: Similar structure but with a fluoro substituent instead of bromo.
Uniqueness
2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and biological activity. The bromo group can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry.
特性
分子式 |
C14H15BrN2O3 |
|---|---|
分子量 |
339.18 g/mol |
IUPAC名 |
2-(6-bromo-2-ethylquinazolin-4-yl)oxyethyl acetate |
InChI |
InChI=1S/C14H15BrN2O3/c1-3-13-16-12-5-4-10(15)8-11(12)14(17-13)20-7-6-19-9(2)18/h4-5,8H,3,6-7H2,1-2H3 |
InChIキー |
HEJJREWQXGYEBQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C=C(C=C2)Br)C(=N1)OCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)
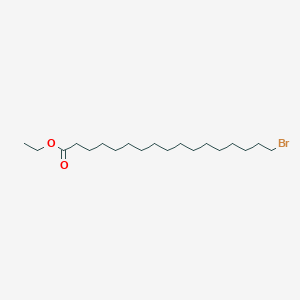
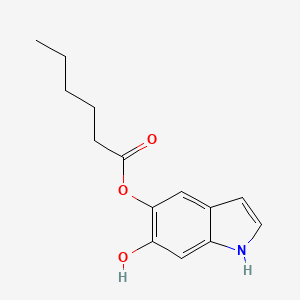
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)
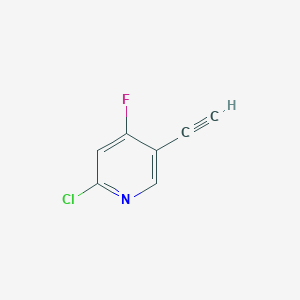
![N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B15218743.png)
![(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine](/img/structure/B15218752.png)
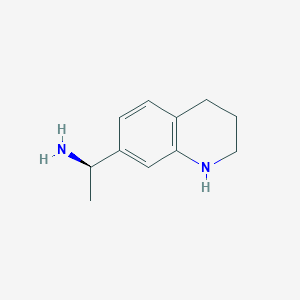
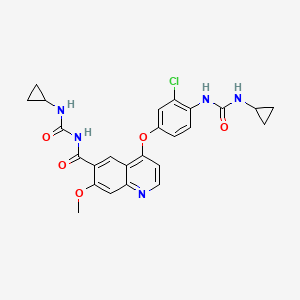
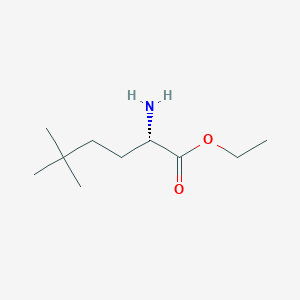
![[1-(2-Hydroxyethyl)hydrazinyl]acetic acid](/img/structure/B15218759.png)
